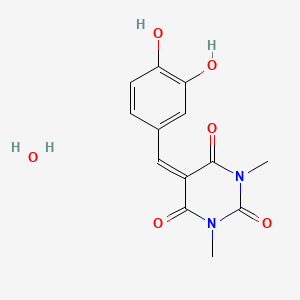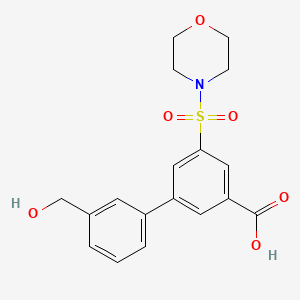![molecular formula C16H23N5O3 B5301933 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AZD-9668, is a novel small molecule inhibitor of neutrophil elastase. It has been shown to have potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.
Mecanismo De Acción
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a selective inhibitor of neutrophil elastase, which is an enzyme involved in the breakdown of elastin in lung tissue. Inhibition of neutrophil elastase activity by 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione prevents the destruction of lung tissue and reduces inflammation in respiratory diseases. 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit other proteases involved in the pathogenesis of respiratory diseases, such as cathepsin G and proteinase 3.
Biochemical and Physiological Effects:
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of COPD, 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce inflammation, improve lung function, and reduce mucus production. In a mouse model of cystic fibrosis, 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce inflammation and improve lung function. In a rat model of bronchiectasis, 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce inflammation and improve lung function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in respiratory diseases, and its mechanism of action is well-understood. However, there are also some limitations to using 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. It has a relatively low potency compared to other neutrophil elastase inhibitors, which may limit its effectiveness in some experiments. It also has a relatively short half-life in vivo, which may limit its duration of action.
Direcciones Futuras
There are several future directions for research on 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in other diseases, such as asthma and idiopathic pulmonary fibrosis. Another direction is to optimize its potency and duration of action, either through chemical modification or the development of prodrugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in larger patient populations.
Métodos De Síntesis
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2,6-dioxopurine with 3-aminopropylazepane to form the intermediate 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-1H-purine-2,6-dione. This intermediate is then treated with acetic anhydride to obtain 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various respiratory diseases. It has been shown to inhibit neutrophil elastase activity, which is involved in the pathogenesis of COPD, cystic fibrosis, and bronchiectasis. In preclinical studies, 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce inflammation and improve lung function in animal models of these diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in humans. A phase II clinical trial in patients with COPD showed that 7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was well-tolerated and improved lung function compared to placebo.
Propiedades
IUPAC Name |
7-[3-(azepan-1-yl)-3-oxopropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-18-14-13(15(23)19(2)16(18)24)21(11-17-14)10-7-12(22)20-8-5-3-4-6-9-20/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPJRVQJMNGKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(azepan-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)
![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)